Diquafosol

描述

Diquafosol has been reported in Bos taurus with data available.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

purinoceptor P2Y(2) receptor agonist

See also: this compound Tetrasodium (active moiety of).

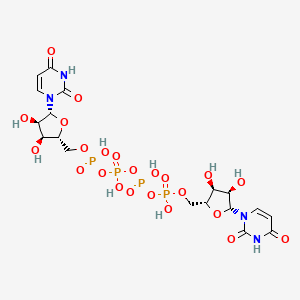

Structure

3D Structure

属性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O23P4/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLMACJWHPHKGR-NCOIDOBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O23P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208689 | |

| Record name | Diquafosol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | P1,P4-Bis(5'-uridyl) tetraphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59985-21-6 | |

| Record name | Diquafosol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59985-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diquafosol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059985216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diquafosol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15919 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diquafosol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIQUAFOSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7828VC80FJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diquafosol Stimulation of Mucin and Aqueous Secretion: A Technical Guide

Executive Summary

Diquafosol is a purinergic P2Y2 receptor agonist that has demonstrated significant efficacy in the treatment of dry eye disease. Its therapeutic action is rooted in a dual mechanism: the simultaneous stimulation of both mucin and aqueous secretion from ocular surface tissues. By activating P2Y2 receptors on conjunctival epithelial cells, goblet cells, and meibomian glands, this compound addresses both the aqueous-deficient and evaporative aspects of dry eye.[1][2][3] This guide provides an in-depth examination of the molecular signaling pathways initiated by this compound, presents quantitative data from key studies, and details the experimental protocols used to evaluate its secretagogue effects.

Core Mechanism of Action: The P2Y2 Signaling Pathway

The primary mechanism of this compound involves its function as a potent agonist for the P2Y2 receptor, a G protein-coupled receptor located on the apical surface of ocular epithelial cells.[1][4][5] The activation of this receptor initiates a well-defined intracellular signaling cascade.

-

Receptor Binding and G-Protein Activation: this compound binds to the P2Y2 receptor, inducing a conformational change that activates the associated Gq protein.[6]

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).[6]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1][4][6][7]

-

Secretion Stimulation: The resulting elevation in intracellular Ca2+ concentration is the critical event that promotes two key outcomes:

Caption: this compound-activated P2Y2 receptor signaling pathway.

Quantitative Data on Secretion Stimulation

Clinical and preclinical studies have quantified the effects of 3% this compound ophthalmic solution on tear film components. The data consistently show a significant increase in both mucin and aqueous markers.

Table 1: this compound-Induced Mucin Secretion

| Study Type | Subject | Measurement | Result | Citation |

|---|---|---|---|---|

| In vivo | Healthy Humans | Sialic Acid Concentration in Tears (Mucin Marker) | Statistically significant increase post-instillation | [9] |

| In vitro | Human Conjunctival Epithelial Cells | MUC5AC Gene Expression | Upregulation via ERK signaling pathway | [10] |

| In vivo | Dry Eye Patients (with MGD) | Tear Film Lipid Layer Thickness | Increase from 49.4 nm to 70.6 nm at 30 min |[1][11] |

Table 2: this compound-Induced Aqueous Secretion

| Study Type | Subject | Measurement Method | Result | Citation |

|---|---|---|---|---|

| Clinical Study | Dry Eye Patients | Anterior Segment OCT (Tear Meniscus Area) | Increase from 13,305 µm² to 19,144 µm² at 10 min | [12] |

| Clinical Study | Post-Glaucoma Surgery Patients | Tear Meniscus Height | Increase from 0.24 mm to 0.28 mm at 8 weeks | [1] |

| In vivo | Rabbit Model | Schirmer's Test | Significant increase in Schirmer values |[13] |

Key Experimental Protocols

The quantification of this compound's effects relies on standardized methodologies. The following sections describe representative protocols for measuring mucin and aqueous secretion.

Protocol: Quantification of Mucin Secretion by ELISA

This protocol outlines a method to quantify secreted mucins from cultured conjunctival goblet cells using an Enzyme-Linked Immunosorbent Assay (ELISA), a common and robust technique for this purpose.

Caption: Experimental workflow for mucin quantification via ELISA.

Methodology Details:

-

Cell Culture: Human or rabbit conjunctival goblet cells are cultured in an appropriate medium until a confluent monolayer is formed.

-

Stimulation: Cells are washed, and the medium is replaced with a serum-free medium containing a specific concentration of this compound (e.g., 10-100 µM) or a vehicle control. Incubation proceeds for a defined period (e.g., 1-4 hours) at 37°C.

-

Sample Collection: The supernatant containing secreted mucins is carefully collected from each well.

-

Plate Coating: 96-well ELISA plates are coated with the collected supernatant and incubated overnight at 4°C to allow mucins to adhere.

-

Blocking: Wells are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours to prevent non-specific antibody binding.

-

Primary Antibody Incubation: A primary antibody specific to the mucin of interest (e.g., mouse anti-MUC5AC) is added to the wells and incubated for 1-2 hours.

-

Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) is added and incubated for 1 hour.

-

Detection: Following a final wash, a chromogenic substrate (e.g., TMB) is added. The reaction is stopped with an acid solution, and the optical density is read using a microplate reader at 450 nm. The absorbance is directly proportional to the quantity of secreted mucin.

Protocol: Measurement of Aqueous Secretion via Schirmer's Test

The Schirmer's test is a widely used clinical and preclinical method to measure the rate of aqueous tear production. This protocol describes its application in an animal model.

Caption: Workflow for in vivo aqueous secretion measurement.

Methodology Details:

-

Anesthesia: A single drop of topical anesthetic (e.g., 0.5% proparacaine hydrochloride) is instilled into the test eye(s) of the animal (e.g., New Zealand white rabbit) to minimize reflex tearing and discomfort.

-

Drying: After 1-2 minutes, the inferior conjunctival fornix is gently dried with a sterile cotton-tipped applicator.

-

Drug Instillation: A standardized volume (e.g., 50 µL) of 3% this compound ophthalmic solution is instilled into one eye, while the contralateral eye receives a vehicle control.

-

Strip Placement: After a predetermined absorption time (e.g., 15 minutes), a sterile Schirmer test strip is placed in the lateral one-third of the lower eyelid margin. The animal's eyes are kept gently closed.

-

Tear Collection: The strip remains in place for a standard duration of 5 minutes.

-

Measurement: The strip is removed, and the length of the wetted area is measured in millimeters from the notch. A greater length of wetting in the this compound-treated eye compared to the control indicates stimulation of aqueous secretion.[13]

Conclusion and Future Directions

This compound's mechanism of action, centered on P2Y2 receptor activation and subsequent calcium mobilization, provides a robust therapeutic strategy for dry eye disease by comprehensively addressing both aqueous and mucin deficiencies.[7] The quantitative data confirm its efficacy in enhancing tear film volume and composition. The standardized protocols outlined in this guide serve as a foundation for consistent and reproducible research in the field. Future research should focus on elucidating the long-term effects of this compound on goblet cell density and meibomian gland function, as well as exploring its potential in combination therapies for severe ocular surface diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of topical 3% this compound sodium on eyes with dry eye disease and meibomian gland dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic effects of 3% this compound ophthalmic solution in patients with short tear film break-up time-type dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 5. This compound | Review Editor | Pharma Deals Review [ojs.pharmadeals.solutions.iqvia.com]

- 6. d-nb.info [d-nb.info]

- 7. This compound ophthalmic solution for dry eye treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prevention of Surgery-Induced Dry Eye by this compound Eyedrops after Femtosecond Laser-Assisted Cataract Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical utility of 3% this compound ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Changes in Tear Volume after 3% this compound Treatment in Patients with Dry Eye Syndrome: An Anterior Segment Spectral-domain Optical Coherence Tomography Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. P2Y2 receptor agonists for the treatment of dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Diquafosol Tetrasodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diquafosol tetrasodium, a P2Y2 receptor agonist, is a key therapeutic agent in the management of dry eye disease. Its efficacy is rooted in its ability to stimulate tear fluid and mucin secretion, thereby restoring the ocular surface's natural homeostasis. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound tetrasodium, intended to support researchers and professionals in drug development. This document outlines a robust four-step synthetic route commencing from commercially available 5'-uridylic acid disodium salt, achieving a high overall yield and purity. Furthermore, it details purification methodologies, including anion-exchange chromatography and crystallization, crucial for obtaining the active pharmaceutical ingredient (API) at the requisite quality for clinical applications. The guide also elucidates the signaling pathway of this compound, providing a molecular basis for its pharmacological action.

Chemical Synthesis of this compound Tetrasodium

The synthesis of this compound tetrasodium (P1,P4-di(uridin-5'-yl)tetraphosphate tetrasodium salt) can be efficiently achieved through a four-step process starting from 5'-uridylic acid disodium salt.[1] This method has been demonstrated to be scalable and provides the target compound in high yield and purity.[1] An alternative approach involves the activation of a pyrophosphate compound followed by a Lewis acid-catalyzed reaction with a uridine monophosphate derivative.[2]

Four-Step Synthesis from 5'-Uridylic Acid Disodium Salt

This synthetic strategy provides a practical and efficient route to this compound tetrasodium with a reported overall yield of 45% and purity exceeding 99%.[1][3][4]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 5'-Uridylic acid disodium salt | [1] |

| Number of Steps | 4 | [1] |

| Overall Yield | 45% | [1][4] |

| Final Purity | >99% | [1][4] |

Experimental Protocol

The following is a generalized protocol based on available literature. Specific reaction conditions such as solvent volumes, equivalents of reagents, and reaction times may require optimization.

Step 1: Protection of 5'-Uridylic Acid The initial step involves the protection of the hydroxyl groups of the ribose moiety in 5'-uridylic acid disodium salt. This is a common strategy in nucleotide chemistry to prevent side reactions in subsequent steps.

Step 2: Activation of the Phosphate Group The phosphate group of the protected uridine monophosphate is activated to facilitate the coupling reaction. Reagents such as carbonyldiimidazole are often used for this purpose, forming a highly reactive imidazolide intermediate.

Step 3: Dimerization and Tetraphosphate Bridge Formation The activated uridine monophosphate derivative is then coupled to form the symmetrical P1,P4-di(uridin-5'-yl)tetraphosphate. This key step involves the formation of the tetraphosphate bridge.

Step 4: Deprotection and Salt Formation The protecting groups on the ribose moieties are removed under appropriate conditions to yield this compound. The final step involves the formation of the tetrasodium salt, typically by treatment with a sodium source.

Synthesis Workflow

Caption: Four-step synthesis of this compound tetrasodium.

Purification of this compound Tetrasodium

Achieving high purity of this compound tetrasodium is critical for its use as an active pharmaceutical ingredient. The primary methods employed are anion-exchange chromatography and crystallization.

Anion-Exchange Chromatography

Anion-exchange chromatography is a powerful technique for purifying negatively charged molecules like this compound tetrasodium.[1] The separation is based on the reversible interaction between the phosphate groups of the molecule and the positively charged stationary phase of the chromatography resin.[1]

Experimental Protocol

This protocol is a general guideline. The specific resin, buffer compositions, and gradient profile should be optimized for the desired separation.

-

Resin Selection and Column Packing: A strong anion-exchange resin is typically used. The column is packed with the selected resin according to the manufacturer's instructions.

-

Equilibration: The column is equilibrated with a low ionic strength buffer at a specific pH to ensure the binding of this compound tetrasodium.

-

Sample Loading: The crude this compound tetrasodium solution is loaded onto the equilibrated column.

-

Washing: The column is washed with the equilibration buffer to remove unbound impurities.

-

Elution: The bound this compound tetrasodium is eluted using a salt gradient (e.g., sodium chloride). The concentration of the salt is gradually increased, causing molecules with weaker ionic interactions to elute first, followed by the target compound.

-

Fraction Collection and Analysis: Fractions are collected throughout the elution process and analyzed for the presence and purity of this compound tetrasodium using a suitable analytical method such as HPLC.

Purification Workflow

Caption: Anion-exchange chromatography purification workflow.

Crystallization

Crystallization is an effective method for the final purification of this compound tetrasodium, yielding a high-purity solid product. A patented method describes the use of a calcium salt to facilitate crystallization.

Quantitative Data for Crystallization

| Parameter | Value |

| pH Adjustment (initial) | 1.5 - 4.0 (with HCl) |

| Calcium Salt | Calcium Chloride or Calcium Gluconate |

| Molar Ratio (Calcium Salt:Crude this compound) | 0.05 - 0.25 : 1 |

| pH Adjustment (crystallization) | 6.0 - 7.0 (with NaOH) |

| Crystallization Temperature | 5 - 25 °C |

| Crystallization Time | > 6 hours |

| Recrystallization Solvent | Methanol, Ethanol, or Isopropanol |

Experimental Protocol

-

Dissolution and pH Adjustment: The crude this compound sodium is dissolved in water (1:6 to 1:12 mass ratio). The pH is adjusted to 1.5-4.0 with concentrated hydrochloric acid.

-

Addition of Calcium Salt: A calcium salt (e.g., calcium chloride) is added and dissolved by stirring.

-

Crystallization Induction: The pH is slowly adjusted to 6.0-7.0 with a sodium hydroxide solution, and the solution is allowed to stand for at least 6 hours at 5-25 °C to induce crystallization.

-

Isolation of Solid: The resulting solid is separated by filtration.

-

Recrystallization: The solid is dissolved in an alcohol solvent (methanol, ethanol, or isopropanol) at an elevated temperature (55-65 °C). The solution is filtered while hot and then allowed to cool slowly to yield the purified this compound tetrasodium crystals.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by acting as a potent agonist of the P2Y2 receptor, which is a G protein-coupled receptor (GPCR).[5][6][7] Activation of this receptor on conjunctival and corneal epithelial cells initiates a signaling cascade that leads to increased tear fluid and mucin secretion.[6][8]

The key steps in the signaling pathway are:

-

Receptor Binding: this compound binds to and activates the P2Y2 receptor on the cell surface.[7]

-

G Protein Activation: The activated P2Y2 receptor couples to and activates the Gq/11 G protein.

-

Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[9]

-

Downstream Effector Activation: The increase in intracellular calcium concentration, along with DAG, activates downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway.[6]

-

Physiological Response: The activation of these downstream pathways ultimately leads to the secretion of water (tear fluid) and mucins from the conjunctival epithelial and goblet cells, respectively, which helps to lubricate and protect the ocular surface.[6][8]

P2Y2 Receptor Signaling Pathway

Caption: this compound-induced P2Y2 receptor signaling cascade.

References

- 1. dupont.com [dupont.com]

- 2. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Generic anion-exchange chromatography method for analytical and preparative separation of nucleotides in the development and manufacture of drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. ymc.eu [ymc.eu]

- 9. researchgate.net [researchgate.net]

Diquafosol's Role in Corneal Epithelial Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquafosol is a purinergic P2Y2 receptor agonist that has demonstrated efficacy in the treatment of dry eye disease.[1] Its mechanism of action extends beyond simply stimulating tear and mucin secretion; it also plays a significant role in promoting the health and proliferation of corneal epithelial cells, which is crucial for maintaining the integrity of the ocular surface and facilitating wound healing.[2][3] This technical guide provides an in-depth exploration of the molecular pathways and cellular effects of this compound on corneal epithelial cell proliferation, supported by quantitative data and detailed experimental protocols.

This compound, a stable derivative of uridine 5'-triphosphate (UTP), activates P2Y2 receptors, which are G protein-coupled receptors widely expressed on the surface of corneal and conjunctival epithelial cells.[4][5] This activation initiates a cascade of intracellular signaling events that ultimately lead to enhanced cell proliferation and migration, contributing to the repair of corneal epithelial defects.[2][6]

Core Signaling Pathways

The pro-proliferative effect of this compound on corneal epithelial cells is primarily mediated through the activation of the P2Y2 receptor and the subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR). This process involves a complex interplay of intracellular messengers and protein kinases.

Upon binding to the P2Y2 receptor, this compound triggers the activation of the Gq protein subunit. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[4][7]

The elevation of intracellular calcium, along with DAG, activates Protein Kinase C (PKC). Concurrently, the G protein-coupled signaling cascade can activate Src, a non-receptor tyrosine kinase.[6][8] Both PKC and Src are implicated in the activation of matrix metalloproteinases (ADAMs) which cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) on the cell surface, releasing mature HB-EGF that then binds to and activates the EGFR.[8][9] This "transactivation" of the EGFR initiates the canonical mitogen-activated protein kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (ERK) cascade.[2][10] Phosphorylated ERK (p-ERK) then translocates to the nucleus to activate transcription factors that promote the expression of genes involved in cell proliferation and migration.[11]

Recent studies also suggest that this compound can increase the expression of Nerve Growth Factor (NGF), which may further contribute to corneal wound healing.[12][13]

Signaling Pathway Diagrams

Caption: this compound-induced P2Y2R signaling cascade leading to corneal epithelial cell proliferation.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of this compound on corneal epithelial cells.

Table 1: In Vivo Corneal Wound Healing in Rats

| Time Point | Treatment Group | Percentage of Wound Closure (Mean ± SEM) |

| 12 hours | This compound | 63.4 ± 2.0% |

| 12 hours | Control | 42.7 ± 2.5% |

| 24 hours | This compound | 98.1 ± 1.1% |

| 24 hours | Control | 82.3 ± 3.2% |

| Data extracted from an in vivo study on rat corneas with 3mm epithelial defects.[14] |

Table 2: In Vitro Human Corneal Epithelial Cell (HCEC) Proliferation (MTT Assay)

| This compound Concentration | Treatment Duration | Effect on Cell Proliferation |

| 20 µM - 200 µM | 48 hours | Accelerated |

| > 2000 µM | 48 hours | Inhibited |

| Data from an in vitro study using simian virus 40-transfected human corneal epithelial (THCE) cells.[2] |

Table 3: Effect of this compound on Mucin Gene Expression in Human Corneal Epithelial Cells

| Mucin Gene | Treatment Duration | Outcome |

| MUC1 | 3 hours | Increased mRNA expression |

| MUC4 | 3 hours | Increased mRNA expression |

| MUC16 | 3 hours | Increased mRNA expression |

| Data from a study on the effect of this compound on membrane-associated mucins.[15] |

Detailed Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is based on methodologies described for assessing the effect of this compound on human corneal epithelial cell (HCEC) proliferation.[16]

Objective: To quantify the metabolic activity of HCECs as an indicator of cell viability and proliferation after treatment with this compound.

Materials:

-

Human Corneal Epithelial Cells (HCECs)

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and growth factors

-

This compound tetrasodium solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Inverted microscope

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCECs into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 100 µM, 1000 µM) and a vehicle control.

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (untreated cells) and plot cell viability against this compound concentration.

Corneal Epithelial Wound Healing Assay (Scratch Assay)

This protocol is adapted from studies evaluating the effect of this compound on corneal epithelial cell migration.[2][16]

Objective: To assess the rate of in vitro wound closure by HCECs in the presence of this compound.

Materials:

-

Confluent HCEC monolayers in 6-well plates

-

Sterile 200 µL pipette tip

-

Phosphate-buffered saline (PBS)

-

Cell culture medium with and without this compound

-

Inverted microscope with a camera

Procedure:

-

Create Wound: Once HCECs reach confluence, create a linear scratch in the monolayer using a sterile pipette tip.

-

Wash: Gently wash the cells with PBS to remove detached cells.

-

Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

-

Wound Area Measurement: Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point.

-

Data Analysis: Calculate the percentage of wound closure relative to the initial wound area for each treatment group.

Experimental Workflow Diagram

Caption: Workflow for the MTT-based cell proliferation assay.

Conclusion

This compound promotes corneal epithelial cell proliferation and wound healing through a well-defined signaling pathway initiated by the activation of the P2Y2 receptor. The subsequent increase in intracellular calcium and transactivation of the EGFR converge on the ERK signaling cascade, a key regulator of cell growth and migration. The quantitative data from both in vivo and in vitro studies support the efficacy of this compound in enhancing corneal epithelial repair. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms and potential applications of this compound in ocular surface health. This comprehensive understanding is vital for the continued development of targeted therapies for corneal epithelial defects and dry eye disease.

References

- 1. This compound ophthalmic solution for dry eye treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound promotes corneal epithelial healing via intracellular calcium-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical utility of 3% this compound ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. The P2Y2 receptor mediates the epithelial injury response and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. P2Y2 receptors mediate nucleotide-induced EGFR phosphorylation and stimulate proliferation and tumorigenesis of head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transactivation of receptor tyrosine kinases by purinergic P2Y and adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P2Y2 Receptor and EGFR Cooperate to Promote Prostate Cancer Cell Invasion via ERK1/2 Pathway | PLOS One [journals.plos.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. mdpi.com [mdpi.com]

- 13. This compound Improves Corneal Wound Healing by Inducing NGF Expression in an Experimental Dry Eye Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of cytotoxicities and wound healing effects of this compound tetrasodium and hyaluronic acid on human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Diquafosol's Molecular Impact on Corneal Cells: A Technical Guide to Gene Expression Changes

For Immediate Release

A deep dive into the molecular mechanisms of Diquafosol, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the gene expression changes induced by this P2Y2 receptor agonist in corneal cells. This document details the upregulation of crucial mucins, the downregulation of inflammatory markers, and the promotion of growth factors, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathways.

This compound, a cornerstone in the treatment of dry eye disease, primarily functions by activating P2Y2 receptors on the ocular surface. This interaction triggers a cascade of intracellular events that lead to improved tear film stability and ocular surface health. This guide synthesizes findings from multiple studies to present a cohesive picture of this compound's effects at the genetic level.

Quantitative Gene Expression Analysis

This compound treatment of corneal and conjunctival epithelial cells leads to significant changes in the expression of genes critical for ocular surface homeostasis. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: Upregulation of Mucin Gene Expression by this compound

| Gene | Cell Type | Treatment Conditions | Fold Increase in mRNA Expression | Time Point | Citation |

| MUC1 | Human Conjunctival Epithelial Cells (HCECs) | 100 µM this compound under hyperosmotic stress (400 mOsm/L) | Significant increase | 24 hours | [1] |

| MUC4 | Human Corneal Epithelial Cells | This compound (concentration not specified) | Upregulated | Not specified | [2] |

| MUC5AC | Human Conjunctival Epithelial Cells (HCECs) | 100 µM this compound under hyperosmotic stress (400 mOsm/L) | 2.63 ± 0.29 | 24 hours | [1] |

| MUC16 | Human Conjunctival Epithelial Cells (HCECs) | 100 µM this compound under hyperosmotic stress (400 mOsm/L) | Significant increase | 6 and 24 hours | [1] |

Table 2: Downregulation of Inflammatory Gene Expression by this compound

| Gene | Cell Type / Model | Treatment Conditions | Observation | Citation |

| TNF-α | Human Corneal Epithelial Cells (HCECs) | This compound (1.5–6 mg/mL) under hyperosmotic stress (500 mOsm/kg) | Significant decrease in mRNA and protein levels | [3] |

| IL-1β | Human Corneal Epithelial Cells (in vitro dry eye model) | This compound | Significantly decreased levels | [4] |

| IL-6 | Human Corneal Epithelial Cells (HCECs) | This compound (1.5–6 mg/mL) under hyperosmotic stress (500 mOsm/kg) | Significant decrease in mRNA and protein levels | [3] |

| Inflammatory Cytokines (il-1β, il-1α, il-6) | Human Corneal Epithelial Cells (HCECs) | This compound under hyperosmotic stress | Expression levels similar to control | [5][6] |

Table 3: Upregulation of Growth Factor Gene Expression by this compound

| Gene | Cell Type / Model | Treatment Conditions | Observation | Citation |

| Nerve Growth Factor (NGF) | Mouse model of dry eye | This compound treatment after hyperosmotic stress | Increased expression | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound's effects on gene expression.

1. Cell Culture and Treatment:

-

Cell Lines: Primary Human Corneal Epithelial Cells (HCECs) or immortalized human corneal epithelial cell lines are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media, such as keratinocyte serum-free medium supplemented with bovine pituitary extract and epidermal growth factor.

-

Hyperosmotic Stress Model: To mimic dry eye conditions, cells are often subjected to hyperosmotic stress by increasing the osmolarity of the culture medium (e.g., to 400-500 mOsm/kg) for a specified duration (e.g., 24 hours) before or during this compound treatment.[1][3]

-

This compound Treatment: this compound tetrasodium is added to the culture medium at various concentrations (e.g., 100 µM or 1.5-6 mg/mL) for different time points (e.g., 6, 24 hours) to assess its effects on gene expression.[1][3]

2. Gene Expression Analysis (Quantitative Real-Time PCR - qPCR):

-

RNA Extraction: Total RNA is extracted from the cultured cells using a suitable method, such as a commercial RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for qPCR with gene-specific primers for the target genes (e.g., MUC1, MUC5AC, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

3. Protein Expression Analysis (Western Blot):

-

Protein Extraction: Total protein is extracted from the cells using a lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., TNF-α, IL-6, phospho-ERK1/2) and then with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway activated by this compound and a typical experimental workflow for studying its effects on gene expression.

Caption: this compound's P2Y2 receptor signaling cascade in corneal cells.

Caption: Workflow for analyzing this compound-induced gene expression.

References

- 1. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound Improves Corneal Wound Healing by Inducing NGF Expression in an Experimental Dry Eye Model - PMC [pmc.ncbi.nlm.nih.gov]

The Ocular Journey of Diquafosol: A Deep Dive into its Pharmacokinetics and Distribution

For Researchers, Scientists, and Drug Development Professionals

Diquafosol, a P2Y2 receptor agonist, has emerged as a significant therapeutic agent for dry eye disease. Its unique mechanism of action, stimulating both the aqueous and mucin components of the tear film, sets it apart from conventional treatments. This technical guide provides an in-depth exploration of the pharmacokinetics and ocular distribution of this compound, offering valuable insights for researchers and professionals in drug development.

Quantitative Pharmacokinetic Profile

The following tables summarize the key quantitative data on the ocular and systemic distribution of this compound and its metabolites, compiled from preclinical and clinical studies.

Table 1: Ocular Tissue Distribution of Radioactivity after a Single Topical Instillation of 3% 14C-Diquafosol in Rabbits

| Ocular Tissue | Peak Concentration Time (post-instillation) | Rank Order of Radioactivity |

| Palpebral Conjunctiva | 5 minutes | 1 |

| Bulbar Conjunctiva | 5 minutes | 2 |

| Cornea | 5 minutes | 3 |

| Sclera | 5 minutes | 4 |

| Extraocular Muscle | 5 minutes | 5 |

| Aqueous Humor | 30 minutes | 6 |

| Iris-Ciliary Body | 5 minutes | 7 |

Data compiled from a study submitted to Japan's Pharmaceuticals and Medical Devices Agency.[1]

Table 2: Systemic Exposure to this compound and its Metabolites in Humans

| Analyte | Dosing Regimen | Plasma Concentration |

| This compound | Single or 6-times daily instillation of 0.3%, 1%, 3%, or 5% solution | Below lower limit of quantification (2 ng/mL) from 5 minutes to 1-hour post-instillation |

| Uridine Monophosphate | Single or 6-times daily instillation of 0.3%, 1%, 3%, or 5% solution | Similar to baseline |

| Uridine Diphosphate | Single or 6-times daily instillation of 0.3%, 1%, 3%, or 5% solution | Similar to baseline |

| Uridine Triphosphate | Single or 6-times daily instillation of 0.3%, 1%, 3%, or 5% solution | Similar to baseline |

Based on data from studies in healthy adult volunteers.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by activating P2Y2 receptors on the ocular surface, primarily on the conjunctival and corneal epithelial cells, as well as goblet cells.[3][4] This activation initiates a downstream signaling cascade that leads to increased secretion of water and mucin, crucial components for a stable and healthy tear film.

This compound's P2Y2 Receptor Signaling Pathway.

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the pharmacokinetics and ocular distribution of this compound.

Ocular Distribution Study using 14C-Diquafosol in Rabbits

This experimental workflow outlines the key steps in determining the distribution of this compound in ocular tissues following topical administration.

Experimental Workflow for Ocular Distribution Study.

Methodology:

-

Animal Model: Male rabbits are typically used for these studies due to the anatomical similarities of their eyes to human eyes.[5][6]

-

Radiolabeled Compound: 14C-Diquafosol is synthesized to enable tracing of the drug and its metabolites within the ocular tissues.

-

Dosing: A single, fixed volume (e.g., 50 µL) of 3% 14C-Diquafosol ophthalmic solution is administered topically to both eyes of the rabbits.[1]

-

Sample Collection: At various time points post-instillation (e.g., 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours), animals are euthanized, and their eyes are enucleated. Ocular tissues, including the palpebral and bulbar conjunctiva, cornea, sclera, aqueous humor, and iris-ciliary body, are carefully dissected.

-

Sample Processing: The collected tissues are weighed and homogenized.

-

Quantification: The amount of radioactivity in each tissue homogenate is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of radioactivity (representing this compound and its metabolites) in each tissue is calculated and expressed as ng-equivalents per gram of tissue.

In Vitro Mucin Secretion Assay

This protocol describes an in vitro method to assess the effect of this compound on mucin secretion from conjunctival epithelial cells.

Methodology:

-

Cell Culture: Primary human or rabbit conjunctival epithelial cells are cultured to form a stratified, multi-layered epithelium, often at an air-liquid interface to promote differentiation and mucin production.[7]

-

Treatment: The cultured cells are exposed to this compound at various concentrations (e.g., 10, 50, 100 µM) for different time periods (e.g., 6, 12, 24 hours).[7][8] In some experiments, cells are pre-treated with an ERK inhibitor (e.g., PD98059) to investigate the signaling pathway.[7]

-

Sample Collection: The cell culture supernatant is collected to measure secreted mucins. The cells are lysed to extract total RNA for gene expression analysis.

-

Quantification of Secreted Mucin: The concentration of a specific secreted mucin, MUC5AC, in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[7]

-

Gene Expression Analysis: Total RNA is isolated from the cell lysates, and the expression levels of mucin genes (e.g., MUC1, MUC16, and MUC5AC) are analyzed using quantitative real-time polymerase chain reaction (qRT-PCR).[7]

-

Data Analysis: The results from the ELISA and qRT-PCR are analyzed to determine the dose- and time-dependent effects of this compound on mucin secretion and gene expression.

Analysis of this compound and its Metabolites in Ocular Tissues and Fluids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound and its metabolites in biological matrices.

Methodology:

-

Sample Preparation:

-

Tear Fluid: Tear samples are collected using methods such as Schirmer strips.[9] The analytes are extracted from the strips using a suitable solvent.

-

Ocular Tissues: Tissue samples (cornea, conjunctiva, etc.) are homogenized in a buffer solution.

-

Protein Precipitation: Proteins are removed from the samples by adding a precipitating agent like acetonitrile. The mixture is then centrifuged, and the supernatant is collected.[10]

-

-

Chromatographic Separation: The extracted samples are injected into a liquid chromatography system. The analytes are separated on a C18 or a hydrophilic interaction liquid chromatography (HILIC) column, depending on the polarity of the compounds.[10][11] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile) is typically used.[10]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The analytes are ionized, and specific precursor-to-product ion transitions are monitored for this compound and each of its metabolites (UTP, UDP, UMP, uridine, and uracil). This multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

-

Quantification: The concentration of each analyte in the sample is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard and by using a calibration curve generated with standards of known concentrations.

This in-depth guide provides a comprehensive overview of the pharmacokinetics and ocular distribution of this compound, supported by detailed experimental methodologies and a clear visualization of its mechanism of action. This information is intended to be a valuable resource for researchers and professionals dedicated to advancing the field of ophthalmology and drug development.

References

- 1. pmda.go.jp [pmda.go.jp]

- 2. Applications of this compound Sodium in Ophthalmology: A Comprehensive Review of Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound sodium ophthalmic solution for the treatment of dry eye: clinical evaluation and biochemical analysis of tear composition. | Sigma-Aldrich [sigmaaldrich.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Metabolomics of ocular immune diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Core Biological Effects of Diquafosol in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquafosol is a purinergic P2Y2 receptor agonist that has demonstrated significant therapeutic potential in preclinical models of dry eye disease. Its mechanism of action centers on the stimulation of tear fluid and mucin secretion, as well as the promotion of corneal epithelial healing. This technical guide provides a comprehensive overview of the basic biological effects of this compound observed in preclinical studies, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: P2Y2 Receptor Activation and Downstream Signaling

This compound exerts its pharmacological effects by binding to and activating P2Y2 receptors, which are Gq protein-coupled receptors located on the apical surface of conjunctival and corneal epithelial cells.[1][2] This activation initiates a cascade of intracellular events, leading to the observed therapeutic effects.[3]

The primary signaling pathway activated by this compound involves the following key steps:

-

P2Y2 Receptor Binding: this compound binds to the P2Y2 receptor.[2]

-

Gq Protein Activation: The activated receptor stimulates the Gq alpha subunit of the associated G protein.[4]

-

Phospholipase C (PLC) Activation: Gq-alpha activates phospholipase C (PLC).[4]

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][4]

-

Downstream Effector Activation: The increase in intracellular Ca2+ and the presence of DAG activate various downstream signaling molecules, including Protein Kinase C (PKC) and the Extracellular signal-regulated kinase (ERK) pathway.[4][5] The activation of the ERK1/2 pathway is crucial for promoting cell proliferation and migration, which are essential for corneal wound healing.[1][5]

The stimulation of tear and mucin secretion is a direct consequence of the elevated intracellular calcium levels, which trigger the opening of chloride channels and the release of mucin-containing granules from goblet cells.[6]

Quantitative Data from Preclinical Models

The following tables summarize the quantitative data on the key biological effects of this compound from various preclinical studies.

Table 1: Effect of this compound on Tear Secretion in Preclinical Models

| Animal Model | Dry Eye Induction Method | Treatment | Outcome Measure | Result | Reference |

| Sprague Dawley Rats | Povidone Iodine (10 g/L) for 14 days | 3% this compound (20 µL, 6 times/day for 10 days) | Schirmer Test (mm/min) | This compound: 7.26 ± 0.440Dry Eye Control: 4.07 ± 0.474PBS Control: 3.74 ± 0.280(P<0.01 vs controls) | [7] |

| Goto-Kakizaki Rats (Type 2 Diabetes) | Constant airflow for 8 weeks | 3% this compound (6 times/day for 6 weeks) | Schirmer Test (mm/5 min) | This compound: ~8.5Saline Control: ~4.0(Approximately twice higher than saline) | [8] |

| Normal Rabbits | N/A | 3% this compound (single dose) | Tear Meniscus Area (Δ value) | Significantly higher than artificial tears and sodium hyaluronate at 5-30 min post-instillation. | [9] |

| Dry Eye Patients | Sjögren's Syndrome | 3% this compound (single dose) | Tear Meniscus Radius (TMR) | Significant increase from baseline at 15 and 30 minutes post-instillation. | [10] |

| Dry Eye Patients | General Dry Eye | 3% this compound (single dose) | Schirmer Test (mm) | This compound: 1.131 ± 0.470 increase from baseline at 10 min (P=0.020)Artificial Tears: 0.083 ± 0.442 increase from baseline at 10 min (P=0.852) | [11][12] |

Table 2: Effect of this compound on Mucin Production in Preclinical Models

| Model System | Condition | Treatment | Outcome Measure | Result | Reference |

| Human Conjunctival Epithelial Cells (HCECs) | Hyperosmotic Stress (400 mOsm/L) | 100 µM this compound | MUC5AC Secretion (ELISA) | Peak at 6h: 320 ± 26 ng/mL | [13] |

| Human Conjunctival Epithelial Cells (HCECs) | Hyperosmotic Stress (400 mOsm/L) | 100 µM this compound | MUC5AC mRNA Expression (qPCR) | 24h: 2.63 ± 0.29 fold increase (P<0.01) | [13] |

| Human Conjunctival Epithelial Cells (HCECs) | Hyperosmotic Stress (400 mOsm/L) | 100 µM this compound | MUC1 mRNA Expression (qPCR) | 24h: 2.40 ± 0.64 fold increase (P<0.01) | [13] |

| Human Conjunctival Epithelial Cells (HCECs) | Hyperosmotic Stress (400 mOsm/L) | 100 µM this compound | MUC16 mRNA Expression (qPCR) | 24h: 1.79 ± 0.41 fold increase (P<0.05) | [13] |

| Normal Rats | N/A | 3% this compound | Tear MUC5AC Concentration (ELISA) | Increased from 5 to 20 minutes post-instillation. | [14] |

| Dry Eye Rats | Scopolamine-induced | 3% this compound | Tear MUC5AC Concentration (ELISA) | This compound treated: Increased levels compared to untreated dry eye rats. | [14] |

| Sprague Dawley Rats | Povidone Iodine-induced | 3% this compound | Conjunctival Goblet Cell Density | This compound: 8.45 ± 0.718 cells/0.1 mm²Dry Eye Control: 5.21 ± 0.813 cells/0.1 mm²(P<0.01) | [7] |

Table 3: Effect of this compound on Corneal Wound Healing in Preclinical Models

| Animal Model | Wound Type | Treatment | Outcome Measure | Result | Reference |

| Sprague Dawley Rats | 3 mm diameter epithelial defect | 3% this compound | Wound Closure | Significantly accelerated compared to control at 12h and 24h. | [5] |

| Human Corneal Epithelial Cells (in vitro) | Scratch Wound | 20-200 µM this compound | Cell Proliferation | Accelerated during 48h. | [5] |

| Human Corneal Epithelial Cells (in vitro) | Scratch Wound | This compound | Gap Closure | Accelerated gap closure in cell migration assay. | [5] |

| Hyperosmolar-induced Dry Eye Mice | Corneal Epithelial Damage | 3% this compound | Corneal Fluorescein Staining Score | Significantly decreased score compared to untreated dry eye mice. | [15] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Induction of Dry Eye in a Rat Model

Protocol:

-

Animal Model: Male Sprague Dawley rats are commonly used.[7]

-

Inducing Agent: A 10 g/L solution of Povidone-Iodine (PI) is prepared in a sterile phosphate-buffered saline (PBS).[7]

-

Administration: 20 µL of the PI solution is topically instilled into each eye of the rats.[7]

-

Frequency and Duration: The instillation is performed twice daily for a period of 14 days to establish the dry eye model.[7]

-

Confirmation of Dry Eye: The successful induction of dry eye is confirmed by measuring a significant decrease in tear production using the Schirmer test and an increase in corneal fluorescein staining scores.[7]

-

Grouping: Once the model is established, the rats are randomly divided into different treatment groups (e.g., this compound, vehicle control, untreated control).[7]

Measurement of Tear Secretion (Schirmer Test) in Rabbits

Protocol:

-

Animal Handling: The rabbit is gently restrained to minimize stress. No topical anesthesia is typically used for this test to measure both basal and reflex tear secretion.[11][12]

-

Strip Preparation: A standardized Schirmer test strip is folded at the notch.

-

Strip Placement: The folded end of the strip is carefully placed in the lower conjunctival fornix, at the junction of the middle and lateral third of the eyelid.

-

Test Duration: The strip is left in place for a standardized period, typically 1 or 5 minutes.[11][12]

-

Measurement: After the designated time, the strip is removed, and the length of the wetted area is measured in millimeters from the notch.

-

Data Recording: The result is recorded as mm/minute.

Quantification of Mucin (MUC5AC) in Conjunctival Samples

Protocol for Impression Cytology and PAS Staining:

-

Sample Collection: A strip of cellulose acetate filter paper is gently pressed onto the bulbar conjunctiva for 3-5 seconds to collect superficial epithelial and goblet cells.[16]

-

Fixation: The filter paper is immediately fixed, typically in 95% ethanol.[16]

-

Periodic Acid-Schiff (PAS) Staining:

-

The fixed samples are rehydrated.

-

Oxidation is carried out using periodic acid.

-

The samples are then treated with Schiff reagent, which stains the mucin-containing goblet cells a magenta color.

-

A counterstain, such as hematoxylin, can be used to visualize the nuclei of other epithelial cells.[16]

-

-

Quantification: The number of PAS-positive goblet cells is counted per unit area (e.g., per high-power field or mm²) using a microscope.[7]

Protocol for MUC5AC ELISA:

-

Sample Collection: Tears can be collected using Schirmer strips or microcapillary tubes. Conjunctival tissue can be collected via biopsy or impression cytology.

-

Protein Extraction: Total protein is extracted from the collected samples using an appropriate lysis buffer.

-

ELISA Procedure: A commercial MUC5AC ELISA kit is used. The general steps include:

-

Coating a microplate with a MUC5AC capture antibody.

-

Adding the protein extracts from the samples to the wells.

-

Incubating to allow MUC5AC to bind to the capture antibody.

-

Adding a detection antibody that binds to a different epitope on MUC5AC.

-

Adding a substrate that reacts with the enzyme-linked detection antibody to produce a colorimetric signal.

-

Measuring the absorbance of the signal using a microplate reader.

-

-

Quantification: The concentration of MUC5AC in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of MUC5AC. The results are often normalized to the total protein concentration of the sample and expressed as ng of MUC5AC per mg of total protein.[14]

Corneal Epithelial Wound Healing (Scratch) Assay

Protocol:

-

Cell Culture: Human or animal corneal epithelial cells are cultured in appropriate media in multi-well plates until they form a confluent monolayer.

-

Scratch Creation: A sterile pipette tip (e.g., 200 µL) is used to create a linear "scratch" or cell-free gap in the center of the cell monolayer.

-

Washing: The wells are gently washed with PBS to remove any detached cells and debris.

-

Treatment: Fresh culture medium containing different concentrations of this compound or a vehicle control is added to the wells.

-

Imaging: The scratch is imaged at time zero (immediately after scratching) and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

-

Analysis: The width or area of the scratch at each time point is measured using image analysis software (e.g., ImageJ).

-

Calculation: The percentage of wound closure is calculated using the following formula: % Wound Closure = [(Initial Scratch Area - Scratch Area at Time X) / Initial Scratch Area] * 100

Conclusion

Preclinical studies have robustly demonstrated the multifaceted biological effects of this compound, positioning it as a promising therapeutic agent for dry eye disease. Its well-defined mechanism of action, centered on P2Y2 receptor agonism, leads to quantifiable improvements in tear secretion, mucin production, and corneal epithelial integrity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and build upon the foundational preclinical work on this compound. Future preclinical research could focus on exploring its long-term effects on ocular surface health and its potential in combination therapies for severe forms of dry eye disease.

References

- 1. The P2Y2 receptor mediates the epithelial injury response and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound ophthalmic solution for dry eye treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound promotes corneal epithelial healing via intracellular calcium-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Effects of this compound sodium in povidone iodine-induced dry eye model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. The increase of aqueous tear volume by this compound sodium in dry-eye patients with Sjögren's syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tear volume estimation using a modified Schirmer test: a randomized, multicenter, double-blind trial comparing 3% this compound ophthalmic solution and artificial tears in dry eye patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. This compound ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. This compound Improves Corneal Wound Healing by Inducing NGF Expression in an Experimental Dry Eye Model [mdpi.com]

- 16. Impression cytology of the ocular surface - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Diquafosol on Nerve Growth Factor Expression: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular and cellular effects of Diquafosol on nerve growth factor (NGF) expression, with a particular focus on its implications for ocular surface health and dry eye disease therapeutics. This document is intended for researchers, scientists, and professionals in drug development.

Executive Summary

This compound, a P2Y2 purinergic receptor agonist, is an established therapeutic agent for dry eye disease, primarily known for its secretagogue effects on tear fluid and mucin.[1][2] Emerging evidence, however, highlights a novel mechanism of action: the upregulation of Nerve Growth Factor (NGF) expression. This guide synthesizes current research to detail the signaling pathways, experimental evidence, and methodologies related to this compound-induced NGF expression. The findings suggest that this compound's therapeutic benefits extend beyond lubrication to encompass neurotrophic support and enhanced corneal wound healing through NGF-mediated pathways.[3][4][5]

Core Mechanism of Action: P2Y2 Receptor Activation

This compound functions as an agonist for the P2Y2 receptor, a G protein-coupled receptor present on the surface of ocular epithelial cells.[6][7] Activation of the P2Y2 receptor by this compound initiates a cascade of intracellular signaling events, leading to increased intracellular calcium concentrations.[6][8] This primary mechanism is responsible for its known effects on stimulating water and mucin secretion.[1][6] Recent studies now indicate that this P2Y2 receptor activation is also linked to the modulation of NGF expression.[3][5]

Quantitative Analysis of this compound's Effect on NGF Expression

Recent in vitro and in vivo studies have quantified the impact of this compound on NGF expression under hyperosmolar stress conditions, mimicking a dry eye environment. The following tables summarize the key quantitative findings.

Table 1: In Vitro NGF mRNA Expression in Human Corneal Epithelial Cells (HCECs)

| Treatment Group | Fold Change in NGF mRNA Expression (vs. HS) | Statistical Significance |

| Control (CTL) | - | - |

| Hyperosmolar Stress (HS) | Baseline | - |

| HS + this compound (100 µM) | ~2.0-fold increase | p < 0.05 |

| HS + Cyclosporine A (1 µM) | No significant change | n.s. |

Data synthesized from quantitative PCR results presented in recent studies.[3]

Table 2: In Vitro NGF Protein Levels in HCEC Supernatant

| Treatment Group | NGF Concentration (pg/mL) | Fold Change (vs. HS) |

| Control (CTL) | ~15 | - |

| Hyperosmolar Stress (HS) | ~12 | Baseline |

| HS + this compound (100 µM) | ~25 | ~2.1-fold increase |

| HS + Cyclosporine A (1 µM) | ~14 | No significant change |

Data synthesized from ELISA results from recent studies.[3]

Table 3: In Vivo NGF mRNA Expression in a Dry Eye Mouse Model

| Treatment Group | Relative NGF mRNA Expression |

| Control (CTL) | Baseline |

| Hyperosmolar Stress (HS) | Increased vs. CTL |

| HS + 3% this compound | Significantly higher than HS and HS + CsA groups |

| HS + 0.05% Cyclosporine A | Similar to HS group |

Data derived from in vivo experiments using a dry eye mouse model.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate the key signaling pathways and experimental procedures involved in investigating the effect of this compound on NGF expression.

This compound-Induced NGF Signaling Pathway

Caption: this compound signaling cascade for NGF expression.

Experimental Workflow for In Vitro Analysis

Caption: In vitro experimental design for NGF analysis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data section.

In Vitro Hyperosmolar Stress Model and Treatment

-

Cell Line: Human Corneal Epithelial Cells (HCECs).

-

Seeding: Cells are seeded at a density of 5 x 10⁴ cells/mL in 24-well plates and incubated for 24 hours.

-

Hyperosmolar Stress Induction: The standard growth medium is replaced with a hyperosmolar medium with an osmolarity of 500 mOsm/L, achieved by adding NaCl.

-

Treatment: Concurrently with stress induction, cells are treated with either this compound (100 µM) or Cyclosporine A (1 µM) in the hyperosmolar medium.

-

Incubation: The treated cells are incubated for 8 hours before analysis.[3]

Quantitative Real-Time PCR (qPCR) for NGF mRNA Expression

-

RNA Extraction: Total RNA is extracted from the treated HCECs using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR is performed using a thermal cycler with SYBR Green master mix and primers specific for NGF.

-

Normalization: The expression of NGF is normalized to a housekeeping gene, such as GAPDH.

-

Data Analysis: The relative quantification of gene expression is calculated using the ΔΔCt method.[3]

Enzyme-Linked Immunosorbent Assay (ELISA) for NGF Protein

-

Sample Collection: The supernatant from the treated HCEC cultures is collected.

-

ELISA Kit: A commercially available human NGF ELISA kit is used.

-

Procedure: The assay is performed according to the manufacturer's instructions. This typically involves the following steps:

-

Addition of standards and samples to wells pre-coated with an anti-NGF antibody.

-

Incubation to allow NGF to bind to the immobilized antibody.

-

Washing, followed by the addition of a biotinylated detection antibody specific for NGF.

-

Incubation and washing, followed by the addition of a streptavidin-HRP conjugate.

-

Further incubation and washing, followed by the addition of a chromogenic substrate.

-

The reaction is stopped, and the absorbance is measured using a microplate reader.

-

-

Quantification: The concentration of NGF in the samples is determined by comparing their absorbance to a standard curve.[3]

Conclusion and Future Directions

The evidence strongly indicates that this compound's therapeutic action in dry eye disease is multifaceted, extending beyond its secretagogue properties to include the induction of NGF expression.[3][4][5] This NGF-mediated pathway likely contributes significantly to the observed improvements in corneal wound healing and overall ocular surface health.[3][5] For researchers and drug development professionals, these findings open new avenues for exploring the neurotrophic effects of P2Y2 receptor agonists in ocular surface diseases. Future research should aim to further elucidate the downstream signaling components linking P2Y2 receptor activation to NGF gene transcription and explore the long-term clinical implications of enhanced NGF levels in patients undergoing this compound therapy.

References

- 1. Clinical utility of 3% this compound ophthalmic solution in the treatment of dry eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2Y2 receptor agonists for the treatment of dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Improves Corneal Wound Healing by Inducing NGF Expression in an Experimental Dry Eye Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Improves Corneal Wound Healing by Inducing NGF Expression in an Experimental Dry Eye Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. This compound tetrasodium elicits total cholesterol release from rabbit meibomian gland cells via P2Y2 purinergic receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Diquafosol Research in Rodent Models of Dry Eye

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing dry eye disease (DED) in rat and mouse models and for evaluating the efficacy of Diquafosol. The information is compiled from various preclinical studies to assist in the design and execution of research in this field.

Introduction to this compound and its Mechanism of Action

This compound is a P2Y2 purinergic receptor agonist that has demonstrated efficacy in treating dry eye disease.[1][2][3] Its mechanism of action involves the stimulation of tear secretion, including both the aqueous and mucin components, to improve the stability of the tear film and protect the ocular surface.[2][3] Activation of the P2Y2 receptor on the ocular surface epithelium by this compound initiates a signaling cascade that leads to increased intracellular calcium, which in turn stimulates fluid and mucin secretion from conjunctival epithelial and goblet cells.[2] Furthermore, this compound has been shown to promote corneal epithelial wound healing and reduce inflammation associated with dry eye.[1][4][5]

Animal Models of Dry Eye for this compound Research

Several rodent models have been established to mimic the signs of human dry eye disease and are suitable for evaluating the therapeutic effects of this compound. The most commonly used models in this compound research include chemically-induced and environmentally-induced dry eye models.

Rat Models

-

Scopolamine-Induced Dry Eye: This model induces an aqueous-deficient dry eye by systemically administering scopolamine, a muscarinic receptor antagonist that reduces tear secretion.[1][6][7][8]

-

Povidone-Iodine (PI)-Induced Dry Eye: Topical application of PI solution causes ocular surface damage, loss of goblet cells, and inflammation, simulating features of DED.[9][10]

-

Exorbital Gland Removal Model: Surgical removal of the exorbital lacrimal gland creates a chronic state of aqueous tear deficiency.[11]

Mouse Models

-

Hyperosmolar Saline-Induced Dry Eye: Repeated instillation of hyperosmolar saline onto the ocular surface mimics the hyperosmolarity of tears seen in DED, leading to corneal damage and inflammation.[4]

-

Scopolamine-Induced Dry Eye: Similar to the rat model, systemic administration of scopolamine in mice effectively reduces tear production.[6][12]

-

Controlled Environment Chamber: Exposing mice to a low-humidity, high-airflow environment induces evaporative dry eye.[6]

Experimental Protocols

Below are detailed protocols for inducing dry eye and assessing the efficacy of this compound in rat and mouse models.

Protocol 1: Scopolamine-Induced Dry Eye in Rats

Objective: To induce a model of aqueous-deficient dry eye in rats for the evaluation of this compound.

Materials:

-

Female Wistar rats (6 weeks old, 160-180 g)[1]

-

Scopolamine hydrobromide[1]

-

Sterile 0.9% NaCl solution (saline)[1]

-

3% this compound ophthalmic solution

-

Phosphate-buffered saline (PBS)

-

Equipment for clinical evaluation (Phenol red thread, slit-lamp biomicroscope, fluorescein strips)

Procedure:

-

Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (25°C ± 1°C, 40% ± 5% relative humidity, 12-hour light-dark cycle) with ad libitum access to food and water.[1]

-

Induction of Dry Eye:

-

Grouping and Treatment:

-

Divide the rats into three groups: Control, Dry Eye (vehicle-treated), and Dry Eye + this compound.[1]

-

The Control group receives no scopolamine injections.

-

The Dry Eye group receives scopolamine injections and topical administration of a vehicle (e.g., sterilized 0.9% NaCl) four times daily.[1]

-

The Dry Eye + this compound group receives scopolamine injections and topical administration of 3% this compound ophthalmic solution four times daily for the 28-day period.[1][13]

-

-

Efficacy Evaluation:

-

Tear Volume Measurement (Phenol Red Thread Test): At the end of the treatment period, measure tear secretion. Place a phenol red-impregnated cotton thread in the lateral canthus of the eye for 15 seconds. Measure the length of the color change (in mm) on the thread.

-

Tear Film Break-up Time (TBUT): Instill 1 µL of 0.5% fluorescein sodium into the conjunctival sac. After three blinks, measure the time it takes for the first dry spot to appear on the cornea using a slit-lamp microscope with a cobalt blue filter.

-

Corneal Fluorescein Staining (CFS): Two minutes after fluorescein instillation, examine the cornea under a slit-lamp microscope. Score the degree of punctate staining on a scale of 0-4 for each of the five corneal regions (total score 0-20).

-

Protocol 2: Povidone-Iodine (PI)-Induced Dry Eye in Rats

Objective: To induce a model of ocular surface damage and inflammation in rats for evaluating this compound's therapeutic effects.

Materials:

-

Female Sprague Dawley rats (8 weeks old, 160-180 g)[9]

-

10 g/L Povidone-Iodine (PI) solution[9]

-

3% this compound sodium eye drops[9]

-

Phosphate-buffered saline (PBS)[9]

-

Equipment for clinical and histological evaluation.

Procedure:

-

Animal Acclimatization: Acclimate rats as described in Protocol 1.

-

Induction of Dry Eye:

-